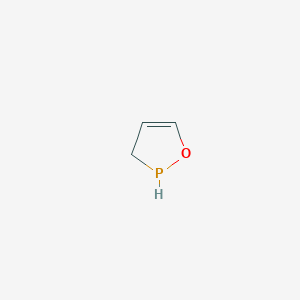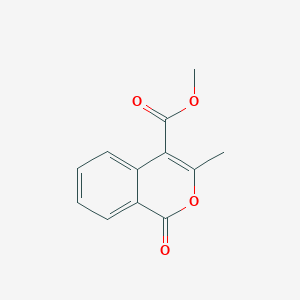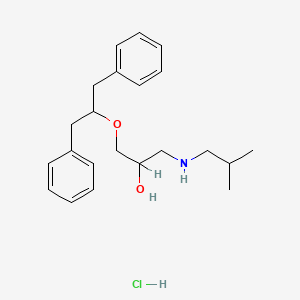
2,3-Dihydro-1,2-oxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,2-oxaphosphole is a heterocyclic compound containing both oxygen and phosphorus atoms in its ring structure. This compound belongs to the class of organophosphorus compounds, which are known for their diverse applications in organic synthesis, pharmaceuticals, and agriculture. The unique combination of oxygen and phosphorus in the ring structure imparts distinct chemical properties to this compound, making it a valuable compound in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dihydro-1,2-oxaphosphole can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-2,3-dihydro-1,2-oxaphosphole 2-oxide with organomagnesium compounds. Another method involves the reaction of triphenylphosphine with dialkyl acetylenedicarboxylates and methyl (arylmethylidene) pyruvates under mild conditions to yield functionalized 2,5-dihydro-1,2-oxaphospholes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1,2-oxaphosphole undergoes various chemical reactions, including electrophilic addition, cyclization, and substitution reactions. The reaction with electrophilic reagents, such as sulfuryl chloride and bromine, can lead to the formation of different adducts depending on the substituents present on the phosphorus atom .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include triphenylphosphine, dialkyl acetylenedicarboxylates, and methyl (arylmethylidene) pyruvates. These reactions are typically carried out under mild conditions, such as room temperature, to ensure the stability of the intermediate compounds .
Major Products Formed: The major products formed from the reactions of this compound include functionalized oxaphospholes and phosphine oxides. These products can be further utilized in various synthetic applications, including the preparation of biologically active compounds .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,2-oxaphosphole has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex organic molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its anticancer properties . In medicine, derivatives of this compound are explored for their therapeutic potential. Additionally, in the industry, this compound is used in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,2-oxaphosphole involves its interaction with molecular targets, such as enzymes and receptors. The presence of both oxygen and phosphorus atoms in the ring structure allows for unique binding interactions with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2,3-Dihydro-1,2-oxaphosphole include 2,5-dihydro-1,2-oxaphosphole and 2,3-dihydrobenzo[d][1,2]oxaphosphole 2-oxide . These compounds share the oxaphosphole ring structure but differ in the substituents attached to the ring.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and phosphorus atoms. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Additionally, the ability to introduce different substituents on the phosphorus atom allows for the synthesis of a wide range of functionalized derivatives, further enhancing its utility in scientific research and industrial applications .
Propiedades
Número CAS |
25003-04-7 |
|---|---|
Fórmula molecular |
C3H5OP |
Peso molecular |
88.04 g/mol |
Nombre IUPAC |
2,3-dihydrooxaphosphole |
InChI |
InChI=1S/C3H5OP/c1-2-4-5-3-1/h1-2,5H,3H2 |
Clave InChI |
BIEJGJFEQQCLOG-UHFFFAOYSA-N |
SMILES canónico |
C1C=COP1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)













